molecular formula C10H19NO2 B11907670 Ethyl 1,4-dimethylpiperidine-4-carboxylate CAS No. 408306-81-0

Ethyl 1,4-dimethylpiperidine-4-carboxylate

Cat. No.: B11907670
CAS No.: 408306-81-0
M. Wt: 185.26 g/mol
InChI Key: NJWOTEINRCWFRZ-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4-dimethylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethylpiperidine with ethyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,4-dimethylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,4-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methylpiperidine-4-carboxylate
  • Ethyl 1,4-dimethylpiperidine-3-carboxylate
  • Methyl 1,4-dimethylpiperidine-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships .

Properties

CAS No.

408306-81-0

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 1,4-dimethylpiperidine-4-carboxylate

InChI

InChI=1S/C10H19NO2/c1-4-13-9(12)10(2)5-7-11(3)8-6-10/h4-8H2,1-3H3

InChI Key

NJWOTEINRCWFRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)C

Origin of Product

United States

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